3-bromo-5-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzoic acid
Overview
Description
The compound “3-bromo-5-{[(pyridin-3-ylmethyl)amino]sulfonyl}benzoic acid” is a complex organic molecule. It contains a benzoic acid moiety, which is a common component in various pharmaceuticals and is known for its antimicrobial properties . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound that is structurally related to benzene . The bromine atom and sulfonyl group attached to the molecule could potentially make it reactive and useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzoic acid moiety, a pyridine ring, and a sulfonyl group. The bromine atom would likely add significant weight to the molecule, given its high atomic mass .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom and the sulfonyl group, both of which are known to participate in various chemical reactions. The pyridine ring could potentially act as a base or a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and potentially more polar. The benzoic acid moiety could potentially allow for hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-(pyridin-3-ylmethylsulfamoyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c14-11-4-10(13(17)18)5-12(6-11)21(19,20)16-8-9-2-1-3-15-7-9/h1-7,16H,8H2,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLKFHGACHQQDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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